Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and chlorophenyl group, making it a valuable molecule in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of ethyl 2-bromo-2-(4-chlorophenyl)acetate with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Esterification: The final step involves esterification with ethyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo and chloro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromo group to form azides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Azides: Formed from nucleophilic substitution.
Amines: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[bromo(4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-[bromo(4-methylphenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-[bromo(4-nitrophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of both bromo and chloro substituents, which enhance its reactivity and potential biological activity. The combination of these groups allows for a broader range of chemical modifications and applications compared to similar compounds with only one halogen substituent.
This compound’s versatility and potential in various fields make it a valuable subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
ethyl 5-[bromo-(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-2-18-12(17)11-16-15-10(19-11)9(13)7-3-5-8(14)6-4-7/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGFEXFEMCPKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C(C2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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